Ammonium bicarbonate

Vue d'ensemble

Description

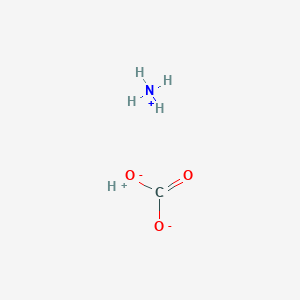

Ammonium bicarbonate is an inorganic compound with the chemical formula NH₄HCO₃. It is a white, crystalline powder that belongs to the class of compounds known as inorganic salts. This compound is commonly referred to as bicarbonate of ammonia, ammonium hydrogen carbonate, hartshorn, or baker’s ammonia. This compound is a colorless solid with a faint odor of ammonia and is highly soluble in water. It decomposes in hot water and is insoluble in alcohol and acetone .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ammonium bicarbonate is traditionally synthesized through the reaction of gaseous ammonia with carbon dioxide in water under pressure. The reaction can be simplified as follows: [ \text{NH}_3 (\text{g}) + \text{H}_2\text{O} (\text{l}) + \text{CO}_2 (\text{g}) \rightarrow \text{NH}_4\text{HCO}_3 (\text{s}) ] Due to the volatile nature of its constituents, this compound tends to decompose upon standing, especially in the presence of moisture, which makes it necessary to store this compound in a cool and dry place .

Industrial Production Methods: In industrial settings, this compound is produced by combining carbon dioxide and ammonia. Since this compound is thermally unstable, the reaction solution is kept cold, which allows the precipitation of the product as a white solid. About 100,000 tons were produced in this way in 1997 .

Analyse Des Réactions Chimiques

Thermal Decomposition

Ammonium bicarbonate decomposes readily upon heating, releasing ammonia (NH₃), carbon dioxide (CO₂), and water. This reaction is central to its industrial production and handling:

-

Conditions : Decomposition begins at ~30°C and accelerates above 40°C .

-

Mechanism : The process involves intermediate formation of ammonium carbonate ((NH₄)₂CO₃), which further dissociates :

Reactions with Metal Sulfates

NH₄HCO₃ reacts with sulfates of alkaline earth metals, precipitating carbonates:

| Metal Sulfate | Products |

|---|---|

| CaSO₄ | CaCO₃, (NH₄)₂SO₄ |

| MgSO₄ | MgCO₃, (NH₄)₂SO₄ |

Reactions with Metal Halides

NH₄HCO₃ undergoes metathesis with alkali metal halides, forming ammonium halides and metal bicarbonates:

| Halide | Products |

|---|---|

| NaCl | NH₄Cl, NaHCO₃ |

| KI | NH₄I, KHCO₃ |

| NaBr | NH₄Br, NaHCO₃ |

Role in CO₂ Fixation Reactions

NH₄HCO₃ enhances CO₂ capture in microdroplet environments by decomposing into CO₂ microbubbles, which increase reaction surface area :

-

Mechanism :

-

NH₄HCO₃ → NH₃ + CO₂ + H₂O (in microdroplets).

-

CO₂ reacts with amines (e.g., dibutylpropanediamine) at liquid-gas interfaces.

-

-

Efficiency : At 20 mM NH₄HCO₃, conversion ratios reach 93.7% for amine carbamation .

Acid-Base Reactions

NH₄HCO₃ acts as a weak base, neutralizing acids to form salts, CO₂, and water:

Stability in Aqueous Systems

In solution, NH₄HCO₃ equilibrates with carbonate and bicarbonate ions:

Applications De Recherche Scientifique

Agricultural Applications

Ammonium bicarbonate is primarily used as a nitrogen source in fertilizers. It is favored for its high solubility and rapid availability to plants.

- Nutrient Supply : It provides essential nitrogen for plant growth, enhancing crop yields.

- Soil pH Regulation : this compound can help lower soil pH, making it suitable for acid-loving plants.

Case Study : A study demonstrated that the application of this compound in rice cultivation led to increased nitrogen uptake and improved grain yield compared to traditional urea fertilizers .

Food Industry

In the food industry, this compound serves several purposes:

- Leavening Agent : It is commonly used in baking as a leavening agent, particularly in cookies and crackers.

- pH Regulator : It helps maintain the desired acidity levels in food products.

Data Table: Leavening Agents in Baking

| Leavening Agent | Application | Effect on Product |

|---|---|---|

| This compound | Cookies, Crackers | Light texture, crispness |

| Baking Soda | Cakes, Breads | Soft texture |

| Baking Powder | Pancakes, Muffins | Balanced rise |

Pharmaceutical Applications

This compound is utilized in pharmaceutical formulations:

- Buffering Agent : It serves as a buffer in biochemical assays and drug formulations, maintaining pH stability.

- Catalysis : In enzyme-catalyzed reactions, this compound enhances stability and efficiency.

Case Study : Research indicated that using this compound as a buffer improved the catalytic efficiency of immobilized cephalosporin C acylase, allowing for higher conversion rates over extended periods .

Environmental Applications

The compound plays a role in environmental science:

- Wastewater Treatment : It is employed as a draw solute in forward osmosis processes for wastewater treatment, effectively concentrating contaminants while facilitating water recovery .

- Carbon Capture : this compound is investigated for its potential in CO₂ capture technologies through solid formation processes .

Data Table: Environmental Applications of this compound

| Application | Description | Benefits |

|---|---|---|

| Wastewater Treatment | Used as a draw solute | Efficient contaminant removal |

| Carbon Capture | Involved in CO₂ absorption processes | Reduces greenhouse gas emissions |

Industrial Applications

In industrial settings, this compound has diverse uses:

Mécanisme D'action

The mechanism by which ammonium bicarbonate exerts its effects involves its decomposition into ammonia, carbon dioxide, and water. This decomposition process is essential for its application in various industries. For example, in the food industry, the release of carbon dioxide during baking helps to leaven the dough, while in agriculture, the release of ammonia provides a source of nitrogen for plants .

Comparaison Avec Des Composés Similaires

- Ammonium carbonate (NH₄)₂CO₃

- Sodium bicarbonate NaHCO₃

- Potassium bicarbonate KHCO₃

Comparison: Ammonium bicarbonate is unique in its ability to decompose at relatively low temperatures, making it particularly useful in applications where a rapid release of gases is required. Unlike sodium bicarbonate and potassium bicarbonate, this compound releases ammonia upon decomposition, which can be beneficial in certain agricultural and industrial applications .

Activité Biologique

Ammonium bicarbonate (NH₄HCO₃) is a compound that has garnered attention in various biological contexts due to its multifaceted roles in biochemical processes, agricultural applications, and its effects on microorganisms. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound exhibits significant biological activity primarily through its role in pH modulation and ammonia release. The bicarbonate ion contributes to an alkaline environment, which can enhance the solubility and bioavailability of nutrients while simultaneously promoting the release of free ammonia (NH₃), which is toxic to certain pathogens.

1.1 Antifungal Properties

Research indicates that this compound can inhibit the growth of mycotoxigenic fungi such as Penicillium griseofulvum and Fusarium graminearum. The antifungal activity is attributed to the establishment of an alkaline pH that facilitates the production of free ammonia. A study demonstrated that as the concentration of free ammonia increased, the viability and germination rates of these fungi decreased significantly, confirming that ammonia is the active inhibitory agent .

| Fungal Species | Free Ammonia Concentration (mM) | Viability (% Remaining) | Germination Rate (%) |

|---|---|---|---|

| Penicillium griseofulvum | 0 | 100 | 90 |

| Penicillium griseofulvum | 5 | 75 | 60 |

| Fusarium graminearum | 0 | 100 | 85 |

| Fusarium graminearum | 10 | 50 | 30 |

2. Role in Plant Physiology

This compound serves as a nitrogen source for plants, influencing growth and metabolic processes. Research has shown that it stimulates fermentation and glycolysis pathways in plant roots, enhancing ATP synthesis under specific conditions.

2.1 Nutritional Effects

A comprehensive study revealed that this compound treatment led to significant upregulation of genes associated with fermentation enzymes (e.g., pyruvate decarboxylase) while downregulating those involved in energy metabolism under certain stress conditions. This indicates a shift toward anaerobic metabolism when ammonium is present .

3. Agricultural Applications

In agriculture, this compound is utilized as a nitrogen fertilizer. Its application can improve soil health by enhancing microbial activity and nutrient availability.

3.1 Case Studies

-

Case Study: Crop Yield Improvement

A field trial conducted on wheat crops demonstrated that the application of this compound resulted in a 20% increase in yield compared to control plots treated with conventional fertilizers. This improvement was attributed to enhanced nitrogen uptake and better root development. -

Case Study: Soil Microbial Activity

Another study assessed soil microbial communities following the application of this compound. Results indicated a significant increase in beneficial bacteria, which are crucial for nutrient cycling and organic matter decomposition.

4. Safety and Toxicity

While this compound is generally recognized as safe for use in food applications, excessive concentrations can lead to toxicity in aquatic environments. The compound's impact on non-target organisms remains an area of concern, particularly regarding its effects on aquatic ecosystems where it may alter pH levels and disrupt local flora and fauna .

Propriétés

Key on ui mechanism of action |

Ammonium bicarbonate inhibits fungi because the bicarbonate anion supplies the alkalinity necessary to establish an antifungal concentration of free ammonia. |

|---|---|

Numéro CAS |

1066-33-7 |

Formule moléculaire |

CH5NO3 |

Poids moléculaire |

79.056 g/mol |

Nom IUPAC |

azane;carbonic acid |

InChI |

InChI=1S/CH2O3.H3N/c2-1(3)4;/h(H2,2,3,4);1H3 |

Clé InChI |

ATRRKUHOCOJYRX-UHFFFAOYSA-N |

Impuretés |

Ammonium carbonate |

SMILES |

C(=O)(O)[O-].[NH4+] |

SMILES isomérique |

C(=O)(O)[O-].[NH4+] |

SMILES canonique |

C(=O)(O)O.N |

Color/Form |

Colorless or white crystals Shiny, hard, colorless or white prisms or crystalline mass |

Densité |

1.57 at 68 °F (USCG, 1999) - Denser than water; will sink 1.586 g/cu cm 1.58 g/cm³ |

melting_point |

95 °F (USCG, 1999) 107 °C (decomposes) Decomposes below its melting point, dissociating into ammonia, carbon dioxide and water. |

Key on ui other cas no. |

10361-29-2 |

Description physique |

Ammonium bicarbonate appears as a white crystalline solid having the odor of ammonia. Soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit spread to the environment. Used to make other ammonium compounds, in food processing, and for other uses. Pellets or Large Crystals; NKRA; Other Solid; Liquid; Dry Powder White crystals or crystalline powder Colorless or white solid with a faint odor of ammonia; [Merck Index] White crystalline solid; [MSDSonline] COLOURLESS OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR. |

Pictogrammes |

Irritant |

Numéros CAS associés |

10361-29-2 |

Durée de conservation |

Comparatively stable at room temp; ... the white fumes given off consist of ammonium 21.5%, carbon dioxide 55.7%, water vapor 22.8%; rate of decomposition increases as temperature rises. |

Solubilité |

Freely soluble in water. Insoluble in ethanol Insoluble in alcohol, acetone ... One gram dissolves in 10 mL glycerol (pharmaceutical grade) Insoluble in ethanol, benzene 24.8 g/100 g water at 25 °C In water: 14% at 10 °C; 17.4% at 20 °C; 21.3% at 30 °C. Decomposed by hot water. Solubility in water, g/100ml at 20 °C: 17.4 (good) |

Synonymes |

ammonium bicarbonate |

Pression de vapeur |

58.9 [mmHg] 7.85 kPa (58.9 mm Hg) at 25.4 °C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.